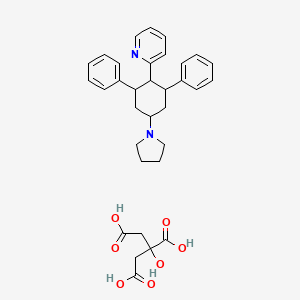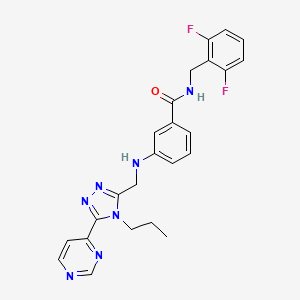
Takeda103A
描述
Takeda103A is a potent inhibitor of GRK2, a G protein-coupled receptor kinase . It has potential for research in heart failure .
Synthesis Analysis
The synthesis of Takeda103A was guided by the binding pose of a known potent GRK2 inhibitor . A library of hybrid inhibitors was developed, producing several compounds with high potency and selectivity for GRK2 .Molecular Structure Analysis
Takeda103A has a molecular weight of 463.48 and a formula of C24H23F2N7O . Its SMILES representation is O=C(NCC1=C(F)C=CC=C1F)C2=CC=CC(NCC3=NN=C(C4=NC=NC=C4)N3CCC)=C2 .Physical And Chemical Properties Analysis
Takeda103A is a solid substance with a white to off-white color . It has a solubility of 125 mg/mL in DMSO .科学研究应用
Takeda103A is a potent inhibitor of GRK2 . G protein-coupled receptors (GPCRs) are central to many physiological processes . Therefore, Takeda103A has potential applications in the research of heart failure .
- Specific Scientific Field : Biomedical Research, specifically in the study of heart failure .
- Summary of the Application : Takeda103A is used as a potent inhibitor of GRK2, a kinase involved in the regulation of GPCRs. GPCRs play a crucial role in many physiological processes, including heart function. Therefore, Takeda103A could be used in research related to heart failure .
- Methods of Application or Experimental Procedures : While specific experimental procedures involving Takeda103A were not found, typically, such compounds are used in vitro or in vivo experiments to study their effects on specific biological targets. In this case, Takeda103A would be applied to biological systems (like cell cultures or animal models) to study its inhibitory effects on GRK2 .
属性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSMGFTNCQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Difluorobenzyl)-3-({[4-Propyl-5-(Pyrimidin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



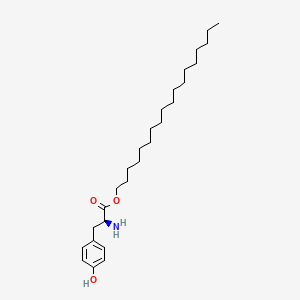
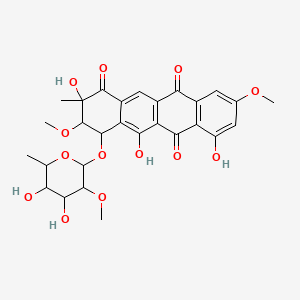
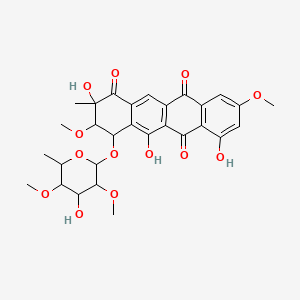
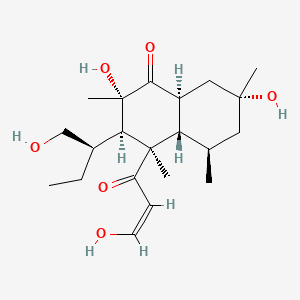
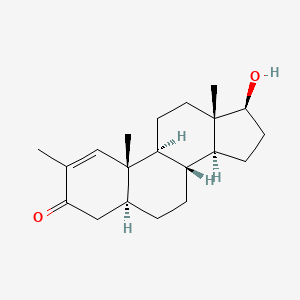
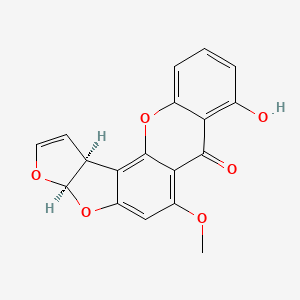
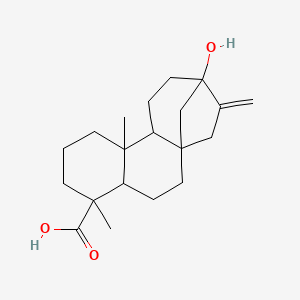
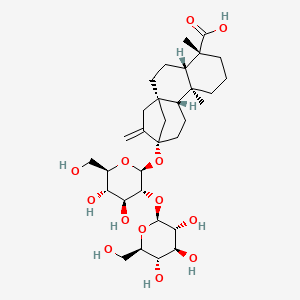
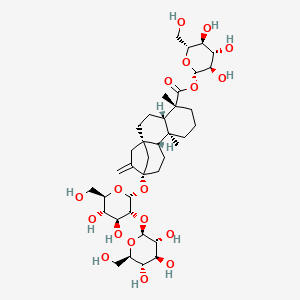
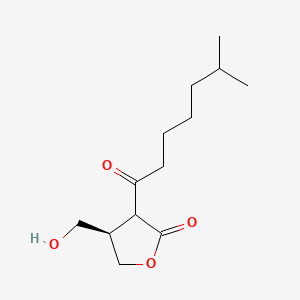
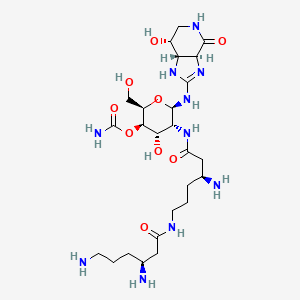
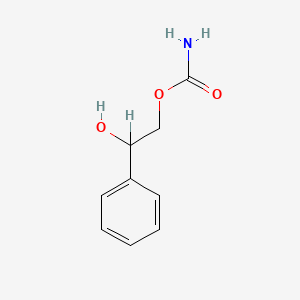
![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)
